molecular formula C8H12F2O2 B2373352 2-(2,2-Difluorocyclohexyl)acetic acid CAS No. 1510551-45-7

2-(2,2-Difluorocyclohexyl)acetic acid

Cat. No.: B2373352
CAS No.: 1510551-45-7
M. Wt: 178.179
InChI Key: PYJHBTUGLMWADR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclohexyl)acetic acid is a carboxylic acid derivative with the molecular formula C8H12F2O2 and a molecular weight of 178.179 g/mol.

Preparation Methods

The synthesis of 2-(2,2-Difluorocyclohexyl)acetic acid involves several steps. One common method includes the fluorination of cyclohexane derivatives followed by carboxylation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,2-Difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Difluorocyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2-Difluorocyclohexyl)acetic acid can be compared with other similar compounds such as:

    2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.

    Difluoroacetic acid: A simpler fluorinated carboxylic acid that serves as a precursor in the synthesis of more complex fluorinated compounds.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(8)5-7(11)12/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHBTUGLMWADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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